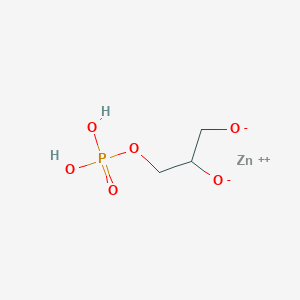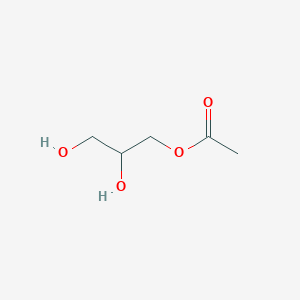
Carbon-13C dioxide
Vue d'ensemble
Description
Carbon-13 dioxide: is a stable isotope of carbon dioxide where the carbon atom is the isotope carbon-13. This compound is used extensively in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and environmental science. Carbon-13 dioxide is a valuable tool for tracing carbon pathways and studying metabolic processes.
Mécanisme D'action
Target of Action
Carbon-13C dioxide (13CO2) is primarily targeted by various enzymes in biological systems, particularly those involved in metabolic pathways. For instance, in the Urea Breath Test (UBT), the target enzyme is urease, which is associated with Helicobacter pylori in the human stomach . The presence of urease, and the products of urea cleavage, in the stomach is evidence that H. pylori bacteria are present .
Mode of Action
The mode of action of 13CO2 involves its interaction with target enzymes. In the UBT, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath . The presence of 13CO2 in the exhaled breath indicates the presence of H. pylori .
Biochemical Pathways
13CO2 is involved in various biochemical pathways. For instance, in the UBT, it is involved in the urea cycle where urea is cleaved by urease to form ammonia and carbon dioxide . In addition, 13CO2 is also involved in the carbon cycle, where it can be used to trace carbon fluxes through soils and transformation processes within soils .
Pharmacokinetics
The pharmacokinetics of 13CO2 involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, 13CO2 is absorbed into the bloodstream and distributed throughout the body. It is metabolized by various enzymes, and the resulting 13CO2 is exhaled in the breath . The bioavailability of 13CO2 is influenced by factors such as the presence of target enzymes and the physiological state of the individual .
Result of Action
The action of 13CO2 at the molecular and cellular level results in changes in the isotopic composition of various compounds. For instance, the interaction of 13CO2 with urease results in the formation of 13CO2 and ammonia . At the cellular level, the presence of 13CO2 can indicate the presence of specific bacteria, such as H. pylori .
Action Environment
The action, efficacy, and stability of 13CO2 are influenced by various environmental factors. For instance, the isotopic signatures of soil organic carbon (SOC) are influenced by factors such as climatic and atmospheric changes . These factors affect the 13C signature of carbon inputs, and have a stronger and increasing influence on 13C gradients in soil profiles compared to soil internal processes .
Analyse Biochimique
Biochemical Properties
Carbon-13C dioxide plays a crucial role in biochemical reactions, particularly in the field of metabolic flux analysis . It is used as a tracer in 13C-Metabolic Flux Analysis (13C-MFA) , a technique used to investigate microbial metabolism for biochemical production . The use of this compound allows for the accurate determination of carbon flux through central metabolic pathways .
Cellular Effects
Its incorporation into biomolecules can be detected and quantified, providing valuable information about cellular metabolic processes .
Molecular Mechanism
This compound is incorporated into biomolecules via carboxylation reactions catalyzed by various enzymes. This allows for the tracing of carbon flow through metabolic pathways, providing insights into enzyme activity, metabolic flux, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time through 13C-MFA. This technique allows for the monitoring of the product’s stability and any long-term effects on cellular function .
Metabolic Pathways
This compound is involved in numerous metabolic pathways. It is incorporated into organic compounds via the Calvin-Benson-Bassham (CBB) cycle, a process used by photosynthetic organisms to fix carbon dioxide .
Subcellular Localization
As a small, non-polar molecule, this compound can diffuse freely across cell membranes and is not localized to any particular subcellular compartment. Its incorporation into biomolecules can be used to trace metabolic processes in specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbon-13 dioxide can be prepared by the combustion of carbon-13 labeled organic compounds. For instance, burning carbon-13 labeled methane in the presence of oxygen will produce carbon-13 dioxide. The reaction is as follows:
CH413+2O2→CO213+2H2O
Industrial Production Methods: Industrial production of carbon-13 dioxide involves the use of isotopically enriched carbon sources. One common method is the thermal decomposition of carbon-13 labeled calcium carbonate:
CaCO313→CaO+CO213
This process requires high temperatures to facilitate the decomposition reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Carbon-13 dioxide undergoes various chemical reactions, including:
Hydration: Reacting with water to form carbonic acid.
Reaction with Bases: Forms carbonates and bicarbonates.
Common Reagents and Conditions:
Reduction: Catalysts like ruthenium complexes and conditions involving high pressure and temperature.
Hydration: Water under standard conditions.
Reaction with Bases: Sodium hydroxide or calcium hydroxide.
Major Products:
Reduction: Carbon monoxide and formic acid.
Hydration: Carbonic acid.
Reaction with Bases: Sodium carbonate, sodium bicarbonate, calcium carbonate, and calcium bicarbonate.
Applications De Recherche Scientifique
Carbon-13 dioxide is widely used in scientific research due to its ability to trace carbon pathways. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics using carbon-13 nuclear magnetic resonance spectroscopy.
Biology: Investigating metabolic pathways and carbon fixation in plants.
Medicine: Used in diagnostic tests such as the urea breath test for detecting Helicobacter pylori infections.
Environmental Science: Tracking carbon cycles and studying the effects of carbon dioxide on climate change.
Comparaison Avec Des Composés Similaires
Carbon-12 dioxide: The most common form of carbon dioxide with the carbon-12 isotope.
Carbon-14 dioxide: A radioactive isotope used in radiocarbon dating.
Comparison:
Carbon-13 dioxide: is non-radioactive and stable, making it suitable for long-term studies without the safety concerns associated with radioactive isotopes.
Carbon-12 dioxide: is more abundant and less expensive but lacks the tracing capabilities of carbon-13 dioxide.
Carbon-14 dioxide: is useful for dating ancient biological materials but is not suitable for real-time metabolic studies due to its radioactivity.
Carbon-13 dioxide’s unique properties make it an invaluable tool in various scientific disciplines, providing insights that are not possible with other isotopes.
Propriétés
InChI |
InChI=1S/CO2/c2-1-3/i1+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLTUGMZLYLDI-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435908 | |
| Record name | Carbon-13C dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.002 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-72-4 | |
| Record name | Carbon-13C dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is carbon-13C dioxide a valuable reagent in the synthesis of labeled indoles for protein NMR studies?
A1: this compound offers several advantages for incorporating isotopic labels into complex molecules like indoles, which are precursors to the amino acid tryptophan. These advantages include:
- Cost-effectiveness: this compound is a relatively inexpensive source of the carbon-13C isotope compared to other labeled starting materials. [, ]
- Versatility: It serves as a starting point for synthesizing various 13C labeled building blocks, including methane-13C [] and acetylene-13C2 [], which can be further elaborated into more complex structures.
- Compatibility with established synthetic methods: this compound can be readily incorporated into established synthetic routes, such as ruthenium-mediated ring-closing metathesis, a key step in constructing the indole core. []
Q2: How does the incorporation of fluorine atoms, alongside carbon-13C, enhance the utility of labeled indoles in protein NMR spectroscopy?
A2: Introducing fluorine atoms creates valuable 13C-19F spin pairs within the indole structure. [] These spin pairs offer several advantages for NMR studies:
Q3: What are the implications of using in vitro protein expression systems, such as E. coli S30 extracts, for incorporating labeled tryptophan analogs into proteins?
A3: In vitro protein expression using systems like E. coli S30 extracts provides a controlled environment for incorporating labeled amino acids, including those derived from synthesized indoles and fluoroindoles. [] This approach offers several benefits:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)



